

benzyl salicylate vs estradiol relative potency

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Compound Focus: Benzyl Salicylate

CAS No.: 118-58-1

Cat. No.: S575978

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Quantitative Potency Comparison

The table below summarizes the key quantitative findings from direct comparisons of **benzyl salicylate** and estradiol.

Parameter	Estradiol (E2) (Positive Control)	Benzyl Salicylate (BS)
Relative Potency (Reporter Gene Assay)	1 (Reference)	21,000,000-fold lower than E2 [1]
Relative Potency (Proliferation Assay)	1 (Reference)	36,000,000-fold lower than E2 [1]
Maximal Agonist Efficacy	100% (Full Agonist)	35-47% (Partial Agonist) [1]
Activity in relation to Human Relevant Potency Threshold (HRPT)	N/A	> 1,000-fold below the HRPT of 1×10^{-4} relative to E2 [1]

Detailed Experimental Protocols

The quantitative data in the comparison table were generated using the following standardized in vitro methodologies.

ERE-Dependent Reporter Gene Assay [1]

This assay measures a chemical's ability to activate the estrogen receptor and initiate gene transcription.

- **Cell Line:** T47D-KBluc cells, which endogenously express estrogen receptors (ER α and ER β) and contain an Estrogen Response Element (ERE) linked to a luciferase reporter gene.
- **Culture Conditions:** Cells are seeded and grown in RPMI-1640 medium with charcoal-stripped fetal bovine serum (to remove interfering hormones) before exposure to test compounds.
- **Dosing:** Test chemicals (E2 and BS) are dissolved in DMSO and applied in a dilution series with 12 concentrations, each tested in triplicate across three independent experiments.
- **Measurement:** After 24 hours of incubation, cell viability is first assessed (e.g., with PrestoBlue assay). The same cells are then lysed, and luciferase activity is measured as a direct indicator of estrogen receptor activation.

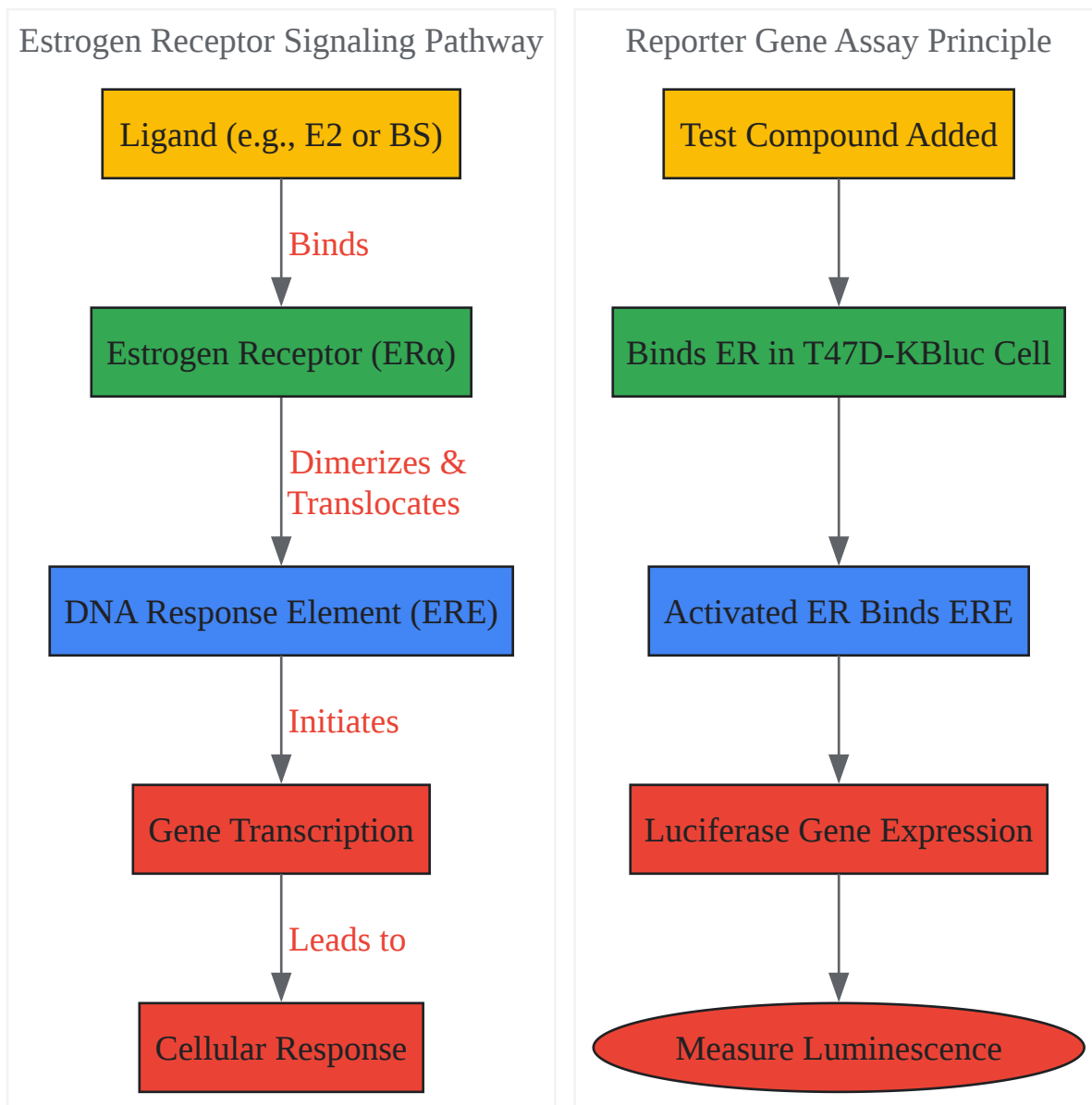
MCF7 Cell Proliferation (E-Screen) Assay [1]

This functional assay measures estrogenic activity through the stimulation of cell division in an ER-positive cell line.

- **Cell Line:** MCF7 human breast cancer cells, which are estrogen-sensitive and proliferate in response to ER agonists.
- **Procedure:** Cells are exposed to the test compounds under conditions similar to the reporter gene assay (charcoal-stripped serum, dose-response treatment).
- **Measurement:** Cell proliferation is quantified after several days of exposure, typically using methods like sulforhodamine B (SRB) assay. The stimulation of proliferation by the test compound is compared to the maximum proliferation achieved by E2.

Mechanism of Action and Signaling Pathway

Benzyl salicylate acts as a weak partial agonist for the human estrogen receptor alpha (ER α). The sequence of events from receptor binding to cellular response is outlined below, along with a diagram of the experimental workflow used to determine this potency.



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Diagram of ER Signaling & Assay Workflow

Interpretation and Relevance for Risk Assessment

The extreme weakness of **benzyl salicylate's** estrogenic potency has critical implications for its safety assessment.

- **Context of Potency Thresholds:** Research suggests a **Human-Relevant Potency Threshold (HRPT)** for ER α agonism exists [2]. Ligands with a potency lower than 1/1,000th (1×10^{-4}) that of E2 are generally unable to compete with the body's natural mix of hormones and other ER-binding molecules to produce observable clinical effects [2]. **Benzyl salicylate**, with a relative potency far below this threshold (less than 5×10^{-8}), is therefore highly unlikely to act as an endocrine disruptor in humans at realistic exposure levels [1].
- **Metabolite Consideration:** A separate Next-Generation Risk Assessment (NGRA) case study identified that **benzyl salicylate** is rapidly metabolized on the skin to **salicylic acid (SA)** [3]. In a realistic exposure scenario, the systemic concentration of the parent compound (BS) is predicted to be negligible, while SA becomes the primary metabolite reaching the bloodstream. Therefore, any safety assessment should focus on the toxicological profile of SA, not the weak estrogenicity of the parent **benzyl salicylate** [3].

Conclusion for Safety Assessment

For researchers and drug development professionals, the data leads to a clear conclusion: while **benzyl salicylate** shows measurable estrogenic activity in highly sensitive in vitro systems, its extraordinarily low potency and rapid metabolism mean this activity is highly unlikely to be relevant for human health risk assessment.

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